4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester
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Overview
Description
“4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1447696-00-5 . It has a molecular weight of 299.22 and its IUPAC name is 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,3,6-tetrahydropyridine . The compound is typically in the form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-10H,11-13H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 299.22 .
Scientific Research Applications
Solubility and Synthesis
Solubility in Organic Solvents
Phenylboronic acid and its derivatives, including pinacol esters, have been studied for their solubility in various organic solvents. This research is crucial for understanding the behavior of these compounds in different chemical environments, potentially impacting their use in synthesis and material science. Pinacol esters exhibit better solubility than the parent acid in all tested solvents, which is significant for their application in organic synthesis and drug delivery systems (Leszczyński, Hofman, & Sporzyński, 2020).
Facile Synthesis for Medical Applications
A facile synthesis approach for H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester was reported. This synthesis is part of the development of potential H2O2-responsive delivery vehicles, indicating the relevance of phenylboronic pinacol esters in creating responsive materials for targeted drug delivery (Cui, Zhang, Du, & Li, 2017).
Chemical Stability and Reactivity
- Hydrolysis at Physiological pH: The stability of phenylboronic pinacol esters at physiological pH was examined, highlighting concerns for their application in pharmacology. Their stability in water is marginal, with hydrolysis rates affected by pH and aromatic ring substituents. This research is crucial for designing boron-containing compounds for medical applications, including drug delivery and neutron capture therapy (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Material Science and Photophysics
- Phosphorescence of Arylboronic Esters: Arylboronic esters, including phenylboronic acid pinacol ester, have been found to exhibit phosphorescence in the solid state at room temperature. This unexpected discovery suggests applications in material science, such as the development of phosphorescent materials without heavy atoms or carbonyl groups. The study provides insights into the molecular packing and electronic properties of arylboronic esters, potentially impacting the design of new photoluminescent materials (Shoji, Ikabata, Wang, Nemoto, Sakamoto, Tanaka, Seino, Nakai, & Fukushima, 2017).
Mechanism of Action
Target of Action
The compound contains a tetrahydropyridine moiety, which is a structural feature found in many biologically active natural products and synthetic pharmaceutical agents . .
Mode of Action
The exact mode of action would depend on the specific biological targets of the compound, which are currently unknown. Generally, compounds with a tetrahydropyridine structure can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Tetrahydropyridines have been found to possess biologically active properties, suggesting they may interact with multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be metabolized into 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a neurotoxin . MPTP can be further metabolized into 1-Methyl-4-phenylpyridinium (MPP+), which causes oxidative stress by producing free radicals .
Cellular Effects
Its metabolite MPP+ is known to cause dopaminergic neuronal damage in the striatum and substantia nigra . This damage is caused by oxidative stress, which is induced by the production of free radicals .
Molecular Mechanism
Its metabolite MPP+ is known to inhibit mitochondrial complex I, leading to mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
Its metabolite MPP+ is known to cause long-term effects on cellular function, including dopaminergic neuronal damage .
Dosage Effects in Animal Models
The effects of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester at different dosages in animal models are not well studied. Its metabolite MPTP is known to induce Parkinson’s disease-like symptoms in animal models .
Metabolic Pathways
The metabolic pathways of this compound involve its metabolism into MPTP, which is then further metabolized into MPP+ .
Subcellular Localization
The subcellular localization of this compound is not well studied. Its metabolite MPP+ is known to accumulate in the mitochondria .
Properties
IUPAC Name |
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-10H,11-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKYGZIHSWUORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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